Anzemet

Description

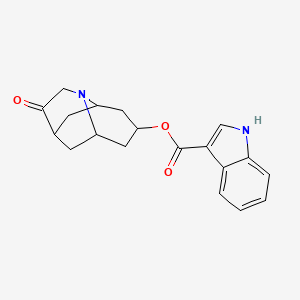

Structure

3D Structure

Properties

Key on ui mechanism of action |

Dolasetron is a selective serotonin 5-HT3 receptor antagonist. In vivo, the drug is rapidly converted into its major active metabolite, hydrodolasetron, which seems to be largely responsible for the drug's pharmacological activity. The antiemetic activity of the drug is brought about through the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract). This inhibition of 5-HT3 receptors in turn inhibits the visceral afferent stimulation of the vomiting center, likely indirectly at the level of the area postrema, as well as through direct inhibition of serotonin activity within the area postrema and the chemoreceptor trigger zone. Dolasetron, and its active metabolite hydrodolasetron, are highly specific and selective antagonist of serotonin subtype 3 (5-HT3) receptors. 5-HT3 receptors are present peripherally on vagal nerve terminals and centrally in the area postrema of the brain. Chemotherapeutic medications appear to precipitate release of serotonin from the enterochromaffin cells of the small intestine, which activates 5-HT3 receptors on vagal efferents to initiate the vomiting reflex. Dolasetron has not been shown to have activity at other known serotonin receptors, and has low affinity for dopamine receptors. Dolasetron causes dose-related acute, and usually reversible, electrocardiogram (ECG) changes including QRS widening and PR, QTc, and JT prolongation; QTc prolongation is caused primarily by QRS widening. Dolasetron seems to prolong both depolarization and,to a lesser extent, repolarization time, and its active metabolites may block sodium channels. The active metabolite of dolasetron (i.e., hydrodolasetron) may block sodium channels and prolong cardiac depolarization and, to a lesser extent, repolarization time. |

|---|---|

CAS No. |

139014-62-3 |

Molecular Formula |

C19H20N2O3 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 1H-indole-3-carboxylate |

InChI |

InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2 |

InChI Key |

UKTAZPQNNNJVKR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |

solubility |

Freely soluble in water |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Anzemet (Dolasetron) on 5-HT3 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anzemet® (dolasetron mesylate) is a potent and selective serotonin 5-HT3 receptor antagonist. Its clinical efficacy as an antiemetic is primarily attributable to its active metabolite, hydrodolasetron, which demonstrates a high affinity for 5-HT3 receptors. This technical guide delineates the molecular mechanism of action of dolasetron and hydrodolasetron, focusing on their interaction with the 5-HT3 receptor. It provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for assessing receptor antagonism, and a comparative analysis of quantitative binding data. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and the study of neuropharmacology.

Introduction: The Role of the 5-HT3 Receptor in Emesis

The 5-hydroxytryptamine-3 (5-HT3) receptor is a unique member of the serotonin receptor family. Unlike other serotonin receptors, which are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel. Structurally, it is a pentameric assembly of subunits surrounding a central ion pore. The binding of serotonin to the 5-HT3 receptor triggers a conformational change, leading to the rapid influx of cations, primarily Na+ and K+, and to a lesser extent Ca2+. This influx results in the depolarization of the neuronal membrane.

5-HT3 receptors are densely located in the central and peripheral nervous systems, particularly in areas crucial for the emetic reflex. Peripherally, they are found on vagal afferent nerves in the gastrointestinal tract. Centrally, they are concentrated in the chemoreceptor trigger zone (CTZ) of the area postrema and the solitary tract nucleus.

Chemotherapeutic agents and radiation therapy can cause damage to enterochromaffin cells in the gut, leading to a significant release of serotonin. This surge in serotonin activates 5-HT3 receptors on vagal afferents, initiating signals to the central nervous system that trigger nausea and vomiting.

Molecular Mechanism of Action of Dolasetron

Dolasetron is a prodrug that is rapidly and extensively converted to its active metabolite, hydrodolasetron, by the enzyme carbonyl reductase.[1] Hydrodolasetron is a highly selective and competitive antagonist of the 5-HT3 receptor.[2] Its antiemetic effect is achieved by blocking the binding of serotonin to both peripheral and central 5-HT3 receptors, thereby preventing the initiation of the emetic signal.[3][4]

The antagonism of 5-HT3 receptors by hydrodolasetron is a key mechanism in preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).

Signaling Pathway of 5-HT3 Receptor and Inhibition by Hydrodolasetron

The binding of serotonin to the 5-HT3 receptor initiates a cascade of events leading to neuronal excitation. Hydrodolasetron competitively inhibits this process.

Quantitative Data on 5-HT3 Receptor Antagonism

The potency of 5-HT3 receptor antagonists is determined by their binding affinity (Ki) and their ability to inhibit the functional response to serotonin (IC50). The following table summarizes available quantitative data for hydrodolasetron and other commonly used 5-HT3 receptor antagonists for comparative purposes.

| Antagonist | Binding Affinity (pKi) | Half-life (hours) | Receptor/Tissue Source | Reference(s) |

| Hydrodolasetron | Not explicitly found | ~7.3 | Human | [5] |

| Ondansetron | 8.70 | ~4 | Rat Cerebral Cortex | [6] |

| Granisetron | 9.15 | ~9 | Rat Cerebral Cortex | [6] |

| Palonosetron | >30-fold higher than first-generation | ~40 | Human Recombinant | [7] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound against a known high-affinity radioligand for the 5-HT3 receptor.

4.1.1. Materials

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT3A receptor.

-

Radioligand: [3H]-Granisetron or other suitable high-affinity 5-HT3 receptor antagonist radioligand.

-

Test Compound: Hydrodolasetron or other investigational compounds.

-

Non-specific Binding Control: High concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., granisetron).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well plates, filtration apparatus, and scintillation counter.

4.1.2. Methods

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human 5-HT3A receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at 1,000 x g to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of non-specific binding control (for non-specific binding).

-

50 µL of varying concentrations of the test compound.

-

-

Add 50 µL of the radioligand at a concentration close to its Kd value.

-

Add 100 µL of the membrane preparation.

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

-

Counting and Analysis:

-

Dry the filters, add scintillation cocktail, and count radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology of 5-HT3 Receptors

This protocol outlines the procedure for recording 5-HT3 receptor-mediated currents in cultured cells and assessing the inhibitory effect of antagonists.

4.2.1. Materials

-

Cells: HEK293 cells transiently or stably expressing the human 5-HT3A receptor.

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA (pH 7.2 with CsOH).

-

Agonist: Serotonin (5-HT).

-

Antagonist: Hydrodolasetron or other test compounds.

-

Patch-clamp amplifier, micromanipulator, microscope, and data acquisition system.

4.2.2. Methods

-

Cell Culture: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -60 mV.

-

-

Data Acquisition:

-

Apply serotonin to the cell via a perfusion system to evoke an inward current.

-

After establishing a stable baseline response, co-apply serotonin with varying concentrations of the antagonist.

-

Record the peak inward current in the presence and absence of the antagonist.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current for each condition.

-

Calculate the percentage of inhibition for each antagonist concentration.

-

Generate a dose-response curve and determine the IC50 value.

-

References

- 1. Effects of granisetron and its combination with dexamethasone on cisplatin-induced delayed emesis in the ferret. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. researchgate.net [researchgate.net]

- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 4. cdn.amegroups.cn [cdn.amegroups.cn]

- 5. Comparative Pharmacology and Guide to the Use of the Serotonin 5-HT3 Receptor Antagonists for Postoperative Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Physicochemical Properties of Dolasetron Mesylate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core physicochemical properties of dolasetron mesylate, a selective serotonin 5-HT3 receptor antagonist. The information presented is intended to support research, development, and formulation activities by providing essential data on the molecule's behavior, along with the methodologies for its characterization.

Introduction to Dolasetron Mesylate

Dolasetron mesylate is a potent and highly specific antiemetic and antinauseant agent.[1][2] Chemically, it is identified as (2α,6α,8α,9aß)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H-indole-3-carboxylate monomethanesulfonate, monohydrate.[1][3] Its therapeutic effect is derived from its ability to block 5-HT3 receptors located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[2][4] The release of serotonin by chemotherapeutic agents from enterochromaffin cells in the small intestine is thought to activate these receptors, initiating the vomiting reflex.[2][5] Dolasetron competitively inhibits the binding of serotonin to these sites, thereby interrupting the emetic signal pathway.[5][6] Upon administration, dolasetron is rapidly and completely metabolized to a reduced, active metabolite, hydrodolasetron, which is primarily responsible for the clinical effect.[2][5][7]

Core Physicochemical Properties

The physicochemical characteristics of dolasetron mesylate are critical for its formulation, delivery, and pharmacokinetic profile. It typically presents as a white to off-white powder.[1][4]

The quantitative physicochemical properties of dolasetron mesylate are summarized in the table below for ease of reference and comparison.

| Property | Value | References |

| Chemical Identity | ||

| IUPAC Name | (2α,6α,8α,9aß)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl-1H indole-3-carboxylate monomethanesulfonate, monohydrate | [1][2] |

| CAS Number | 115956-13-3 | [8][9] |

| Molecular Attributes | ||

| Molecular Formula | C19H20N2O3 • CH3SO3H • H2O | [1][2][4][10][11] |

| Molecular Weight | 438.50 g/mol | [1][2][4][10][12] |

| Thermodynamic Properties | ||

| Melting Point | 278 °C (for the methanesulfonate salt) | [9][13][14] |

| Solubility Profile | ||

| Water | Very soluble / Freely soluble (>30 mg/mL) | [1][2][4][11] |

| Propylene Glycol | Freely soluble | [1][2][11] |

| Methanol | Freely soluble | [4][14] |

| Ethanol | Slightly soluble | [1][2][11] |

| Normal Saline | Slightly soluble | [1][2][11] |

| Chloroform | Slightly soluble | [4] |

| Hexane | Insoluble | [4] |

| Ionization & Partitioning | ||

| pKa | 6.398 at 25°C | [4][15] |

| LogP (Dolasetron base) | 2.1 | [13] |

| Solution Properties | ||

| pH (in water) | 3.543 (at 5% w/v), 4.287 (at 0.5% w/v) | [4] |

| pH (Injection solution) | 3.2 to 3.8 | [1][15] |

Experimental Protocols

The determination of the physicochemical properties listed above requires standardized experimental methodologies to ensure accuracy and reproducibility. The following sections describe typical protocols used in pharmaceutical development.

-

Methodology: The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of dolasetron mesylate is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range from the point at which the substance first begins to melt to the point at which it is completely liquid is recorded as the melting range. This is a standard pharmacopeial method for assessing the purity of a crystalline solid.[9][13]

-

Methodology: Equilibrium solubility is determined by adding an excess amount of dolasetron mesylate powder to a known volume of the solvent (e.g., water, methanol, ethanol) in a sealed container. The resulting suspension is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. After this period, the suspension is filtered to remove undissolved solid. The concentration of dolasetron mesylate in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][4] The solubility is then expressed in terms of mass per volume (e.g., mg/mL).

-

Methodology: The pKa value is typically determined by potentiometric titration. A precisely weighed amount of dolasetron mesylate is dissolved in a suitable solvent, often a co-solvent system like water-methanol to ensure solubility throughout the titration. The solution is then titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode. The pKa is determined from the titration curve, often by calculating the pH at the half-equivalence point. The experiment is conducted at a constant temperature, such as 25°C.[4][15]

-

Methodology: The partition coefficient (LogP) is determined using the shake-flask method. A solution of dolasetron (the base form) is prepared in one of the two immiscible phases, typically n-octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4). The two phases are combined in a flask and shaken vigorously for a set period to allow for the partitioning of the analyte between the two layers. The mixture is then allowed to separate. The concentration of dolasetron in both the n-octanol and aqueous layers is measured using an appropriate analytical technique like HPLC-UV. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[13]

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding the complex biological and analytical processes related to dolasetron mesylate.

The antiemetic action of dolasetron is achieved by blocking the signaling cascade initiated by serotonin release.

Caption: Dolasetron's 5-HT3 antagonist signaling pathway.

A logical workflow is crucial for the systematic characterization of a drug substance like dolasetron mesylate.

Caption: Workflow for physicochemical characterization.

Conclusion

Dolasetron mesylate possesses a well-defined set of physicochemical properties that govern its behavior as a pharmaceutical agent. Its high water solubility facilitates parenteral formulations, while its pKa and LogP values are indicative of its absorption and distribution characteristics. As a potent 5-HT3 receptor antagonist, its mechanism of action is directly linked to blocking serotonin-mediated emetic signals in both the central and peripheral nervous systems. The data and methodologies presented in this guide provide a foundational resource for professionals engaged in the research and development of this important therapeutic agent.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]

- 6. Dolasetron Mesylate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dolasetron mesylate | C20H24N2O6S | CID 3033817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dolasetron [drugfuture.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Dolasetron mesylate monohydrate | C20H26N2O7S | CID 6918119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.hres.ca [pdf.hres.ca]

The Journey of Anzemet® (Dolasetron Mesylate) in Animal Models: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide synthesizes the available preclinical data on the pharmacokinetics and metabolism of Anzemet® (dolasetron mesylate), a potent and selective serotonin 5-HT3 receptor antagonist. Understanding the absorption, distribution, metabolism, and excretion (ADME) of dolasetron and its pharmacologically active metabolite, hydrodolasetron, in animal models is crucial for the interpretation of nonclinical safety and efficacy studies and for providing a basis for human dose predictions. This document provides a comprehensive overview of key quantitative data, experimental methodologies, and metabolic pathways in relevant animal species.

Quantitative Pharmacokinetic Data

Dolasetron undergoes rapid and extensive metabolism in all species studied, with the parent drug often being undetectable in plasma shortly after administration. The primary and pharmacologically active metabolite is hydrodolasetron (also known as reduced dolasetron or MDL 74,156), formed by the reduction of the ketone moiety of dolasetron. Therefore, the pharmacokinetic assessment in animal models predominantly focuses on hydrodolasetron.

Pharmacokinetic Parameters in Dogs

The dog has been a primary non-rodent species for the preclinical evaluation of dolasetron. The following tables summarize the key pharmacokinetic parameters of dolasetron and hydrodolasetron in Beagle dogs following intravenous (IV) and oral (PO) administration.

Table 1: Single-Dose Pharmacokinetic Parameters of Dolasetron in Male Beagle Dogs following Intravenous Administration (2 mg/kg)[1]

| Parameter | Unit | Value |

| Elimination Half-Life (t½) | h | 0.1 |

| Total Body Plasma Clearance (Cl) | mL/min/kg | ~109 |

| Apparent Volume of Distribution (Vdβ) | L/kg | 0.83 |

Table 2: Single-Dose Pharmacokinetic Parameters of Hydrodolasetron in Male Beagle Dogs following Intravenous (2 mg/kg) and Oral (5 mg/kg) Administration of Dolasetron[1]

| Administration Route | Parameter | Unit | Value |

| Intravenous (IV) | Elimination Half-Life (t½) | h | ~4.0 |

| Total Body Plasma Clearance (Cl) | mL/min/kg | 25 | |

| Apparent Volume of Distribution (Vdβ) | L/kg | 8.5 | |

| Oral (PO) | Maximum Concentration (Cmax) | ng/mL | Similar to Cmax after direct red-dolasetron administration |

| Time to Maximum Concentration (Tmax) | h | 0.33 (median) | |

| Bioavailability (F) of Hydrodolasetron | % | ~100 |

Pharmacokinetic Insights from Other Animal Models

In rats , the stereoselective reduction of dolasetron to hydrodolasetron results in an approximate enantiomeric ratio of 90:10 for the (+)-(R)-enantiomer versus the (-)-(S)-enantiomer in urine.[6]

Experimental Protocols

Detailed experimental protocols are essential for the replication and interpretation of pharmacokinetic studies. Below are generalized methodologies based on available information.

Animal Models and Study Design

-

Species: Male Beagle dogs, Sprague-Dawley rats, and Cynomolgus monkeys have been used in preclinical studies.[2][3][4][5]

-

Administration: Single intravenous (IV) and oral (p.o.) doses have been administered. For dogs, IV doses of 2 mg/kg and oral doses of 5 mg/kg of [14C]-labeled dolasetron have been used.[1] In some studies, the active metabolite, hydrodolasetron, was also administered directly for comparison.[1]

-

Sample Collection: Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile. Urine and feces are collected to determine excretion pathways.[2]

Bioanalytical Methods

The quantification of dolasetron and hydrodolasetron in biological matrices is typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

-

Sample Preparation: Plasma samples are typically processed via protein precipitation or liquid-liquid extraction to isolate the analytes of interest.

-

Chromatography: Reversed-phase HPLC is commonly used to separate dolasetron and hydrodolasetron from endogenous plasma components.

-

Detection: Tandem mass spectrometry (MS/MS) provides the necessary sensitivity and selectivity for accurate quantification of the analytes. Chiral HPLC methods have been developed to separate and quantify the enantiomers of hydrodolasetron.[6]

Below is a generalized workflow for a preclinical pharmacokinetic study of dolasetron.

References

- 1. Pharmacokinetics of intravenous dolasetron in cancer patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Intravenous pharmacokinetics and absolute oral bioavailability of dolasetron in healthy volunteers: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human dolasetron pharmacokinetics: II. Absorption and disposition following single-dose oral administration to normal male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Anzemet® (Dolasetron): A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the receptor binding characteristics of Anzemet® (dolasetron), a selective serotonin 5-HT₃ receptor antagonist. The primary focus is on its active metabolite, hydrodolasetron, which is responsible for the drug's therapeutic efficacy. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways.

Core Mechanism of Action

Dolasetron is a potent and highly selective antagonist of the serotonin 5-HT₃ receptor.[1][2] Its antiemetic properties are primarily mediated through its active metabolite, hydrodolasetron (MDL 74156).[1][2] Dolasetron itself is rapidly converted to hydrodolasetron in vivo.[1] The mechanism of action involves the blockade of serotonin binding to 5-HT₃ receptors located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[1][2] By inhibiting the activation of these receptors by serotonin, dolasetron effectively suppresses the vomiting reflex.[1]

Receptor Binding Affinity and Selectivity

The therapeutic effect of dolasetron is a direct consequence of the high binding affinity of its active metabolite, hydrodolasetron, for the 5-HT₃ receptor. Quantitative analysis has demonstrated that hydrodolasetron is significantly more potent than the parent compound.

Quantitative Binding Data

The following table summarizes the in vitro binding affinities of dolasetron and hydrodolasetron for the 5-HT₃ receptor.

| Compound | Receptor | Assay Type | Cell Line | Radioligand | Kᵢ (nM) | IC₅₀ (nM) |

| Dolasetron (MDL 73147EF) | 5-HT₃ | Radioligand Binding | NG108-15 | [³H]GR65630 | 20.03 ± 6.58 | - |

| 5-HT₃ | Functional (Electrophysiology) | NG108-15 | - | - | 3.8 | |

| Hydrodolasetron (MDL 74156) | 5-HT₃ | Radioligand Binding | NG108-15 | [³H]GR65630 | 0.44 ± 0.18 [3] | - |

| 5-HT₃ | Functional (Electrophysiology) | NG108-15 | - | - | 0.1 [3] |

Kᵢ: Inhibitor constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity. IC₅₀: Half-maximal inhibitory concentration, a measure of the functional potency of an antagonist.

Selectivity Profile

Signaling Pathway and Experimental Workflows

To understand the context of the binding data, it is essential to visualize the underlying biological processes and experimental procedures. The following diagrams, rendered in Graphviz DOT language, illustrate the 5-HT₃ receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.

5-HT₃ Receptor Signaling Pathway

The 5-HT₃ receptor is a ligand-gated ion channel. Upon binding of serotonin, the channel opens, leading to a rapid influx of cations and subsequent neuronal depolarization.

Experimental Workflow: Competitive Radioligand Binding Assay

This diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound like hydrodolasetron.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize the binding affinity and functional antagonism of dolasetron.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Materials:

- Cell Membranes: Membranes prepared from a cell line stably expressing the human 5-HT₃ receptor (e.g., HEK293 or NG108-15 cells).

- Radioligand: A high-affinity 5-HT₃ receptor antagonist labeled with a radioisotope (e.g., [³H]GR65630 or [³H]granisetron).

- Test Compound: Hydrodolasetron (MDL 74156) at various concentrations.

- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

- Wash Buffer: Ice-cold assay buffer.

- Non-specific Binding Control: A high concentration of an unlabeled 5-HT₃ antagonist (e.g., 10 µM ondansetron).

- Filtration Apparatus: Glass fiber filters (e.g., GF/B) and a cell harvester.

- Detection: Scintillation cocktail and a liquid scintillation counter.

2. Procedure:

- Assay Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

- Total Binding: Add cell membranes and radioligand to the assay buffer.

- Non-specific Binding: Add cell membranes, radioligand, and the non-specific binding control to the assay buffer.

- Competitive Binding: Add cell membranes, radioligand, and serial dilutions of the test compound (hydrodolasetron) to the assay buffer.

- Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

- Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on the filters using a liquid scintillation counter.

3. Data Analysis:

- Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

- Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

- IC₅₀ and Kᵢ Determination: Determine the IC₅₀ value from the competition curve using non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Functional Assay (Electrophysiology - Whole-Cell Patch Clamp)

This assay measures the functional potency (IC₅₀) of an antagonist by quantifying its ability to inhibit the ion current induced by an agonist.

1. Materials:

- Cell Line: A cell line expressing the 5-HT₃ receptor suitable for electrophysiology (e.g., NG108-15 cells).

- Agonist: Serotonin (5-HT).

- Antagonist: Hydrodolasetron (MDL 74156).

- Electrophysiology Rig: Including a patch-clamp amplifier, micromanipulators, and data acquisition system.

- Pipettes and Solutions: Borosilicate glass pipettes, intracellular solution, and extracellular solution.

2. Procedure:

- Cell Preparation: Culture cells on coverslips suitable for microscopy and electrophysiological recording.

- Patching: Using a micromanipulator, form a high-resistance seal (giga-seal) between the tip of a glass pipette filled with intracellular solution and the membrane of a single cell. Then, rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

- Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

- Agonist Application: Apply a known concentration of serotonin to the cell to elicit an inward current characteristic of 5-HT₃ receptor activation.

- Antagonist Application: Pre-incubate the cell with varying concentrations of hydrodolasetron for a defined period before co-applying it with the same concentration of serotonin.

- Data Recording: Record the peak inward current in response to serotonin in the absence and presence of different concentrations of the antagonist.

3. Data Analysis:

- Inhibition Calculation: For each concentration of hydrodolasetron, calculate the percentage inhibition of the serotonin-induced current.

- Concentration-Response Curve: Plot the percentage inhibition against the logarithm of the antagonist concentration.

- IC₅₀ Determination: Fit the concentration-response curve with a sigmoidal dose-response equation to determine the IC₅₀ value, which represents the concentration of hydrodolasetron required to inhibit 50% of the maximal serotonin-induced current.

References

- 1. Opioid receptor selectivity profile change via isosterism for 14-O-substitued naltrexone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human metabolism of dolasetron mesylate, a 5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the novel 5-HT3 antagonists MDL 73147EF (dolasetron mesilate) and MDL 74156 in NG108-15 neuroblastoma x glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Novel Dolasetron Analogs: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolasetron is a potent and highly selective serotonin 5-HT3 receptor antagonist, widely used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1] Its therapeutic efficacy stems from its ability to block the action of serotonin at 5-HT3 receptors, which are key mediators of the vomiting reflex.[1] The active metabolite of dolasetron, hydrodolasetron, is primarily responsible for its pharmacological effects. The development of novel analogs of dolasetron is a promising avenue for discovering next-generation antiemetics with improved potency, selectivity, and pharmacokinetic profiles.

This technical guide provides an in-depth overview of the synthesis of novel dolasetron analogs. It covers foundational synthetic strategies, detailed experimental protocols for key reactions and biological assays, and a summary of structure-activity relationships (SAR) to guide future drug design efforts.

Core Synthetic Strategies

The synthesis of dolasetron analogs generally revolves around the esterification of the pivotal intermediate, endo-8-hydroxytropelene, with various indole-3-carboxylic acid derivatives. Alternatively, modifications can be introduced to the tropelene scaffold itself. Bioisosteric replacement of the ester linkage is another key strategy to modulate the physicochemical and pharmacokinetic properties of the resulting analogs.

A general synthetic workflow for creating dolasetron analogs is outlined below.

Experimental Protocols

General Synthesis of Indole-3-Carboxylic Acid Derivatives

A versatile method for the synthesis of various indole-3-carboxylic acids involves the Fischer indole synthesis followed by functionalization and carboxylation.

Example Protocol: Synthesis of a Substituted Indole-3-Carboxylic Acid

-

Fischer Indole Synthesis: A mixture of a substituted phenylhydrazine hydrochloride (1.0 eq) and a suitable ketone or aldehyde (1.1 eq) in glacial acetic acid is heated at reflux for 4-6 hours. The reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is filtered, washed with water, and dried to afford the substituted indole.

-

N-Alkylation (Optional): To a solution of the indole (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. After stirring for 30 minutes, the desired alkyl halide (1.1 eq) is added, and the reaction mixture is stirred at room temperature for 12-16 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Carboxylation: The substituted indole (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium (2.2 eq) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Dry carbon dioxide gas is then bubbled through the solution for 2 hours. The reaction is allowed to warm to room temperature and quenched with water. The aqueous layer is acidified with 2N HCl and the precipitated solid is filtered, washed with water, and dried to yield the indole-3-carboxylic acid.

Esterification with endo-8-Hydroxytropelene

The coupling of the synthesized indole-3-carboxylic acid derivatives with the tropelene scaffold is a crucial step in the synthesis of dolasetron analogs.

Example Protocol: DCC/DMAP Mediated Esterification

-

To a solution of the substituted indole-3-carboxylic acid (1.0 eq), endo-8-hydroxytropelene (1.1 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in DCM is added dropwise.

-

The reaction mixture is stirred at room temperature for 12-18 hours.

-

The precipitated dicyclohexylurea is removed by filtration.

-

The filtrate is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired dolasetron analog.

Structure-Activity Relationship (SAR) of Related Indole-Based 5-HT3 Antagonists

While specific SAR data for a broad range of novel dolasetron analogs is not extensively published, valuable insights can be drawn from studies on other indole-based 5-HT3 receptor antagonists. The general pharmacophore for 5-HT3 antagonists includes a heteroaromatic ring, a carbonyl group, and a basic nitrogen atom at specific distances.

Key SAR observations from related series include:

-

Indole Moiety: Substitutions on the indole ring can significantly impact affinity and selectivity. Electron-donating or withdrawing groups at various positions can modulate the electronic properties and steric interactions with the receptor binding pocket.

-

Ester Linkage: Bioisosteric replacement of the ester group with amides, oxadiazoles, or other linkers can alter the metabolic stability and hydrogen bonding capacity of the molecule.

-

Azabicyclic Scaffold: The conformation and basicity of the nitrogen atom within the tropelene or related azabicyclic system are critical for receptor interaction. Modifications to this scaffold can influence the overall topology and binding orientation of the analog.

Quantitative Data of Representative Indole-Based 5-HT3 Antagonists

The following table summarizes the 5-HT3 receptor binding affinities of a series of 1,7-annelated indole derivatives, which share structural similarities with dolasetron and provide insights into potential SAR trends.[2]

| Compound | R | Stereoisomer | Ki (nM) for 5-HT3 Receptor |

| 1a | H | (±) | 0.85 |

| 1b | H | (+) | 1.1 |

| 1c | H | (-) | 0.62 |

| 2a | 2-Me | (±) | 0.19 |

| 2b | 2-Me | (+) | 0.25 |

| 2c | 2-Me | (-) | 0.15 |

| Ondansetron | - | - | 1.3 |

Data extracted from a study on novel 1,7-annelated indole derivatives.[2] These compounds are not direct dolasetron analogs but serve as representative examples.

Biological Evaluation Protocols

In Vitro 5-HT3 Receptor Binding Assay

This assay determines the affinity of the synthesized analogs for the 5-HT3 receptor.

Protocol: Radioligand Displacement Assay

-

Membrane Preparation: Membranes from cells expressing the human 5-HT3 receptor are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [³H]granisetron) and varying concentrations of the test compound (novel dolasetron analog).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Evaluation of Antiemetic Activity

The von Bezold-Jarisch (B-J) reflex model in rats is a commonly used in vivo assay to assess the 5-HT3 receptor antagonist activity.

Protocol: von Bezold-Jarisch Reflex Assay

-

Animal Preparation: Anesthetized rats are used for the experiment.

-

Induction of B-J Reflex: A 5-HT3 receptor agonist (e.g., 2-methyl-5-HT) is administered intravenously to induce a transient bradycardia (the B-J reflex).

-

Drug Administration: The novel dolasetron analog is administered intravenously at various doses prior to the administration of the 5-HT3 agonist.

-

Measurement: The heart rate is monitored continuously.

-

Data Analysis: The dose of the test compound that produces a 50% inhibition of the agonist-induced bradycardia (ID50) is calculated.

Conclusion

The synthesis of novel dolasetron analogs presents a fertile ground for the discovery of improved antiemetic agents. By leveraging established synthetic methodologies for the indole and tropelene moieties, and by applying principles of bioisosteric replacement and structure-activity relationship analysis, medicinal chemists can rationally design and synthesize new chemical entities with enhanced pharmacological properties. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of these novel analogs, paving the way for the development of the next generation of 5-HT3 receptor antagonists.

References

The Central Role of Hydrodolasetron in the Therapeutic Action of Anzemet: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the metabolic activation of Anzemet® (dolasetron mesylate), a selective serotonin 5-HT3 receptor antagonist utilized in the prevention of nausea and vomiting. Geared towards researchers, scientists, and professionals in drug development, this document details the identification, pharmacokinetic profile, and mechanism of action of its principal active metabolite, supported by experimental methodologies and pathway visualizations.

Identification and Pharmacological Activity of the Active Metabolite

Following administration, dolasetron mesylate undergoes rapid and extensive biotransformation. The parent compound is rarely detectable in plasma, as it is almost completely converted to its major and clinically relevant active metabolite, hydrodolasetron (also known as MDL 74,156).[1][2][3][4][5]

Hydrodolasetron is principally responsible for the pharmacological effects of Anzemet.[6] It is a potent and selective antagonist of the serotonin 5-HT3 receptor, exhibiting an affinity for this receptor that is approximately 50-fold higher than the parent drug.[7] This enhanced activity, combined with its sustained plasma concentrations, makes hydrodolasetron the key mediator of the antiemetic response.[7]

Metabolic Pathway of Dolasetron

The conversion of dolasetron to its active form and subsequent metabolites is a multi-step process primarily occurring in the liver.

Step 1: Reduction to Hydrodolasetron Dolasetron is rapidly reduced to hydrodolasetron by the ubiquitous enzyme, carbonyl reductase.[3][7][8] This conversion is highly efficient, explaining the low to undetectable levels of the parent drug in systemic circulation after administration.[2][3]

Step 2: Cytochrome P450-Mediated Metabolism Hydrodolasetron is further metabolized through oxidation by the cytochrome P450 (CYP) enzyme system.[3][8][9][10]

-

Hydroxylation: The primary oxidative pathway is hydroxylation, which is mediated predominantly by the CYP2D6 isoenzyme.[3][7][8][11]

-

N-oxidation: N-oxidation of hydrodolasetron is carried out by CYP3A and flavin monooxygenase .[3][8][12]

The resulting metabolites, including hydroxylated glucuronides and N-oxides, are then eliminated from the body.[3]

Quantitative Data: Pharmacokinetics of Hydrodolasetron

The therapeutic efficacy of Anzemet is directly related to the pharmacokinetic profile of hydrodolasetron. The apparent absolute bioavailability of orally administered dolasetron is approximately 75%, as determined by plasma concentrations of hydrodolasetron.[2][3] Key pharmacokinetic parameters for hydrodolasetron in adults are summarized in the table below.

| Pharmacokinetic Parameter | Oral Administration | Intravenous Administration | Citation(s) |

| Time to Peak (Tmax) | ~1 hour | ~0.6 hours | [2][7][10][12] |

| Elimination Half-Life (t½) | ~8.1 hours | ~7.3 hours | [2][7][9] |

| Apparent Volume of Distribution (Vd) | ~5.8 L/kg | Not Specified | [2][3][9] |

| Apparent Clearance (CLapp) | ~13.4 mL/min/kg | Not Specified | [3] |

| Plasma Protein Binding | 69-77% (approx. 50% to α1-acid glycoprotein) | 69-77% | [2][3][12] |

| Primary Excretion Routes | Urine (~67%), Feces (~33%) | Urine (~53% unchanged) | [2][3][8][9] |

Mechanism of Action: 5-HT3 Receptor Antagonism

Emetogenic stimuli, such as chemotherapy, trigger the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[1][6][13] This released serotonin activates 5-HT3 receptors located on peripheral vagal afferent nerves and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[4][6][7] Activation of these ligand-gated ion channels initiates a signaling cascade that culminates in the vomiting reflex.[7]

Hydrodolasetron competitively blocks these 5-HT3 receptors, preventing serotonin binding and interrupting the emetic signal transduction pathway.[6][7] This blockade occurs at both peripheral and central sites, providing a comprehensive antiemetic effect.[6] Additionally, the active metabolite of dolasetron may block sodium channels, which can lead to dose-dependent changes in cardiac conduction intervals (e.g., PR, QRS, and QTc prolongation).[7][13]

Experimental Protocols for Metabolite Identification

The characterization of dolasetron's metabolism involves a combination of in vitro models and advanced analytical techniques. The general workflow is designed to identify metabolic pathways and the enzymes responsible.

5.1 In Vitro Metabolism Models

-

Human Liver Microsomes (HLM): As a primary source of Phase I CYP enzymes, HLMs are incubated with the parent drug (dolasetron) to identify oxidative metabolites.[14] The reaction is initiated by adding an NADPH regenerating system and terminated with a solvent like acetonitrile to precipitate proteins.[14]

-

Hepatocytes: Whole liver cells are used to provide a more comprehensive metabolic profile, as they contain both Phase I and Phase II (conjugative) enzymes.[14]

-

Recombinant Enzymes: Specific human CYP isoenzymes (e.g., CYP2D6, CYP3A4 expressed in cell lines) or purified reductases are used to confirm their precise role in the formation of specific metabolites.[15][16][17]

5.2 Analytical Methodology

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the principal technique for metabolite analysis.[14][18] Ultra-High-Performance Liquid Chromatography (UPLC) separates the parent drug from its metabolites based on their physicochemical properties.[19] The separated compounds are then ionized and analyzed by a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap), which measures the mass-to-charge ratio (m/z) with high accuracy.[19]

-

Structural Elucidation: Tandem mass spectrometry (MS/MS) is used to fragment the ions, creating a unique fragmentation pattern. This pattern serves as a structural fingerprint to identify known metabolites from a library or to elucidate the structure of novel metabolites.[18][20][21]

Conclusion

The antiemetic efficacy of Anzemet (dolasetron mesylate) is not mediated by the parent drug but by its principal active metabolite, hydrodolasetron. Through rapid and complete conversion by carbonyl reductase, hydrodolasetron becomes the dominant species in circulation, where it exerts potent and selective antagonism at 5-HT3 receptors. Its subsequent metabolism is well-characterized, involving key hepatic enzymes CYP2D6 and CYP3A. Understanding this metabolic pathway and the central role of hydrodolasetron is critical for predicting drug interactions, understanding inter-patient variability, and guiding the development of future antiemetic therapies.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. DailyMed - ANZEMET- dolasetron mesylate tablet, film coated [dailymed.nlm.nih.gov]

- 5. globalrph.com [globalrph.com]

- 6. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]

- 7. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. youtube.com [youtube.com]

- 10. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Lack of effect of aprepitant on hydrodolasetron pharmacokinetics in CYP2D6 extensive and poor metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. benchchem.com [benchchem.com]

- 15. Carbonyl reduction of naltrexone and dolasetron by oxidoreductases isolated from human liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijpras.com [ijpras.com]

- 19. metabolon.com [metabolon.com]

- 20. jgi.doe.gov [jgi.doe.gov]

- 21. youtube.com [youtube.com]

In Vivo Electrophysiological Profile of Anzemet® (Dolasetron Mesylate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anzemet® (dolasetron mesylate), a selective 5-HT3 receptor antagonist, is utilized for the prevention of nausea and vomiting. Beyond its antiemetic properties, dolasetron exhibits significant in vivo electrophysiological effects, primarily characterized by alterations in cardiac conduction. This technical guide provides a comprehensive overview of these effects, detailing the underlying mechanisms, summarizing quantitative data from preclinical and clinical studies, and outlining relevant experimental methodologies. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and evaluating the cardiac safety profile of dolasetron and similar compounds.

Core Mechanism of Electrophysiological Action

Dolasetron's primary impact on cardiac electrophysiology stems from its ability to modulate the function of key cardiac ion channels. The principal mechanism involves the blockade of fast sodium channels (Nav1.5), which are crucial for the rapid depolarization phase (Phase 0) of the cardiac action potential. By inhibiting these channels, dolasetron slows the influx of sodium ions into cardiomyocytes, leading to a decrease in the maximum upstroke velocity of the action potential. This action results in slowed conduction through the cardiac tissue.[1]

In addition to sodium channel blockade, there is evidence to suggest that dolasetron and its active metabolite, hydrodolasetron, also interact with potassium channels, specifically the human Ether-à-go-go-Related Gene (hERG) channels, which are responsible for the rapid delayed rectifier potassium current (IKr). Inhibition of IKr can delay cardiac repolarization (Phase 3 of the action potential), contributing to a prolongation of the QT interval.

In Vivo Electrophysiological Effects on ECG Parameters

The ion channel interactions of dolasetron manifest as distinct changes in the surface electrocardiogram (ECG). These effects are dose-dependent and have been observed in both human and animal studies. The primary ECG alterations include:

-

PR Interval Prolongation: Reflecting delayed conduction from the atria to the ventricles through the atrioventricular (AV) node.

-

QRS Interval Widening: Indicating slowed ventricular depolarization.[1][2]

-

QTc Interval Prolongation: A heart rate-corrected measure of the total duration of ventricular depolarization and repolarization.[1][2]

These changes are generally transient and asymptomatic at therapeutic doses.[2] However, at higher doses or in susceptible individuals, these effects can increase the risk of proarrhythmic events.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of intravenous dolasetron mesylate on ECG parameters as observed in healthy volunteers.

Table 1: Dose-Dependent Effects of Intravenous Dolasetron Mesylate on ECG Intervals in Healthy Male Volunteers [2]

| Dose (mg/kg) | Change in PR Interval (ms) | Change in QRS Interval (ms) | Change in QTc Interval (ms) |

| 1.2 | Statistically significant increase | Statistically significant increase | - |

| 1.8 | Statistically significant increase | Statistically significant increase | - |

| 2.4 | Statistically significant increase | Statistically significant increase | Statistically significant increase |

Note: Specific mean change values were not provided in the source material, but the statistical significance of the increases was noted.

Experimental Protocols for In Vivo Assessment

The evaluation of the in vivo electrophysiological effects of compounds like dolasetron typically involves studies in conscious, telemetered animals, with the canine model being a standard for cardiovascular safety pharmacology.

Conscious Telemetered Canine Model

This model allows for the continuous monitoring of ECG and hemodynamic parameters in unrestrained and unstressed animals, providing high-quality data that is more reflective of the clinical setting.[3][4][5][6]

Experimental Workflow:

-

Animal Model: Adult beagle dogs are commonly used.[7]

-

Telemetry Implantation: A telemetry transmitter is surgically implanted to continuously record and transmit ECG (typically Lead II), heart rate, and arterial blood pressure.[3][8]

-

Acclimatization: Animals are allowed a post-operative recovery and acclimatization period.

-

Study Design: A crossover or dose-escalation design is often employed.[9] For a crossover study, each animal receives all treatments (vehicle and different doses of the test compound) in a randomized order with a washout period between treatments.

-

Drug Administration: Dolasetron mesylate or vehicle is administered, typically via intravenous infusion or oral gavage.

-

Data Acquisition: Continuous ECG and hemodynamic data are recorded for a defined period pre-dose (baseline) and post-dose (e.g., 24 hours).[2][7]

-

Data Analysis: ECG intervals (PR, QRS, QT) are measured and the QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Van de Water's or Fridericia's).[7] Hemodynamic parameters such as heart rate, systolic, diastolic, and mean arterial pressure are also analyzed.

Anesthetized Canine Model

While the conscious model is preferred, anesthetized models can be used for more invasive assessments of cardiac function.

Experimental Protocol:

-

Animal Preparation: Dogs are anesthetized (e.g., with isoflurane) and instrumented for the recording of multi-lead ECG, intracardiac pressures (e.g., left ventricular pressure for dP/dtmax assessment), and potentially for programmed electrical stimulation to assess refractory periods.[10][11][12][13]

-

Drug Administration: The test compound is administered intravenously.

-

Measurements: Electrophysiological and hemodynamic parameters are recorded at baseline and at various time points after drug administration.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Dolasetron's Cardiac Electrophysiological Effects

The following diagram illustrates the proposed mechanism by which dolasetron affects cardiac myocyte electrophysiology.

Caption: Mechanism of Dolasetron's Electrophysiological Effects.

Experimental Workflow for In Vivo Cardiovascular Safety Assessment

The diagram below outlines a typical workflow for a preclinical in vivo cardiovascular safety study.

Caption: In Vivo Cardiovascular Safety Study Workflow.

Conclusion

The in vivo electrophysiological effects of Anzemet (dolasetron) are primarily characterized by a dose-dependent prolongation of the PR, QRS, and QTc intervals. These effects are a direct consequence of its inhibitory action on cardiac fast sodium and hERG potassium channels. For drug development professionals, a thorough understanding of these effects and the methodologies to assess them is critical for evaluating the cardiac safety of new chemical entities. The conscious telemetered canine model remains the gold standard for preclinical in vivo cardiovascular safety assessment, providing crucial data to inform clinical trial design and risk management.

References

- 1. researchgate.net [researchgate.net]

- 2. Single-blind study of the effects of intravenous dolasetron mesylate versus ondansetron on electrocardiographic parameters in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]

- 4. criver.com [criver.com]

- 5. Safety Pharmacology | Pharma / Bio Pharma [jrfglobal.com]

- 6. scantox.com [scantox.com]

- 7. Validation Study for Telemetry System of the Safety Pharmacological Cardiovascular Function in Conscious Beagle Dogs [journal11.magtechjournal.com]

- 8. Histopathologic Findings in the Heart Associated With Telemetry Instrumentation in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute effects of intravenous dronedarone on electrocardiograms, hemodynamics and cardiac functions in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Effects of dexmedetomidine on systemic and coronary hemodynamics in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hemodynamic effects in dogs anesthetized with the combination tiletamine-zolazepam-ketamine-xylazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Dolasetron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolasetron is a potent and highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel pivotal in the emetic reflex. This technical guide provides a comprehensive examination of the structure-activity relationship (SAR) of dolasetron and its active metabolite, hydrodolasetron. We delve into the critical structural motifs required for high-affinity binding to the 5-HT3 receptor, supported by a compilation of quantitative data from preclinical studies. Detailed methodologies for key in vitro and in vivo assays are presented to facilitate the evaluation of novel dolasetron analogs. Furthermore, this guide includes visualizations of the 5-HT3 receptor signaling pathway and experimental workflows to provide a clear and concise understanding of the underlying biological and experimental frameworks.

Introduction: The 5-HT3 Receptor and the Mechanism of Action of Dolasetron

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, predominantly expressed in the peripheral and central nervous systems.[1] Activation of these receptors by serotonin (5-HT), released from enterochromaffin cells in the gastrointestinal tract in response to emetogenic stimuli such as chemotherapy, triggers depolarization of vagal afferent nerves. This signal is then relayed to the chemoreceptor trigger zone and the solitary tract nucleus in the brainstem, culminating in the sensation of nausea and the vomiting reflex.[2][3]

Dolasetron, and more specifically its rapidly formed and more potent active metabolite hydrodolasetron, exerts its antiemetic effect by competitively inhibiting the binding of serotonin to the 5-HT3 receptor.[3][4] This blockade prevents the initiation of the emetic signaling cascade. The chemical structure of dolasetron, an endo-isomer of a tropane derivative, provides the foundational scaffold for its interaction with the 5-HT3 receptor.

The Pharmacophore of 5-HT3 Receptor Antagonists

The development of numerous 5-HT3 receptor antagonists has led to the elucidation of a common pharmacophore, which comprises three key features:

-

An aromatic or heteroaromatic ring system: This region engages in hydrophobic and/or pi-stacking interactions with aromatic residues within the receptor's binding pocket. For dolasetron, this is the indole moiety.

-

A carbonyl group or bioisosteric equivalent: This feature acts as a hydrogen bond acceptor. In dolasetron, the ester carbonyl group fulfills this role.

-

A basic, protonatable nitrogen atom: This nitrogen is typically part of a cyclic amine and is protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue in the receptor binding site. The tertiary amine within the azabicyclic ring of dolasetron serves this function.

The spatial arrangement and distance between these three pharmacophoric elements are critical for high-affinity binding.

Quantitative Structure-Activity Relationship (SAR) of Dolasetron and Analogs

While extensive SAR studies on dolasetron analogs are not as publicly available as for some other "setrons," analysis of related tropane and aminotropane derivatives provides significant insights into the structural requirements for potent 5-HT3 receptor antagonism. The following table summarizes key SAR findings for modifications to the dolasetron scaffold, with hydrodolasetron as the primary active compound.

| Modification | Position/Region | Effect on 5-HT3 Receptor Affinity/Potency | Rationale |

| Reduction of Ketone | C-3 of the azabicyclic ring | Significant Increase | The conversion of dolasetron to its active metabolite, hydrodolasetron, involves the reduction of the ketone to a hydroxyl group. This change is critical for high-affinity binding. |

| Ester to Amide Linkage | Linker between the indole and tropane moieties | Generally Maintained or Slightly Decreased | Amide linkages are common in other 5-HT3 antagonists (e.g., ondansetron, granisetron). While the ester in dolasetron is effective, amides can also serve as suitable hydrogen bond acceptors. |

| Substitution on the Indole Ring | Aromatic ring | Variable; often sensitive to substituent and position | Electron-withdrawing or -donating groups can modulate the electronic properties of the indole ring, affecting its interaction with the receptor. Steric bulk can also be a determining factor. |

| Stereochemistry of the Tropane Ring | 3-position | Endo-isomer is crucial | The endo stereochemistry of the ester linkage is essential for the correct spatial orientation of the pharmacophoric elements to fit within the 5-HT3 receptor binding pocket. |

| N-Alkyl Group on the Azabicycle | Nitrogen of the tropane ring | Methyl group is optimal | Small alkyl groups are generally well-tolerated, with the methyl group often providing the best balance of size and basicity for optimal interaction. |

Experimental Protocols

The characterization of novel dolasetron analogs necessitates robust and reproducible experimental assays. The following are detailed protocols for key in vitro experiments to determine the affinity and functional antagonism of compounds at the 5-HT3 receptor.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for the 5-HT3 receptor.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human 5-HT3A receptor.

-

Radioligand: [³H]Granisetron (a commonly used radioligand for 5-HT3 receptor binding assays).

-

Non-specific Ligand: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., unlabeled granisetron or dolasetron) to determine non-specific binding.

-

Test Compounds: Dolasetron analogs dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) and a cell harvester.

-

Scintillation Cocktail and Counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]Granisetron (typically at or near its Kd), and varying concentrations of the test compound.

-

Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a saturating concentration of the non-specific ligand.

-

Initiation of Reaction: Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound and convert it to a Ki value using the Cheng-Prusoff equation.

Cell-Based Calcium Flux Assay

This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT3 receptor agonist.

Materials:

-

Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor.

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Calcium 6.

-

Agonist: Serotonin (5-HT) or a stable 5-HT3 receptor agonist like m-chlorophenylbiguanide (mCPBG).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compounds: Dolasetron analogs.

-

Instrumentation: A fluorescence plate reader with kinetic read capabilities and automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the HEK293/5-HT3A cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate for 1 hour at 37°C.

-

Compound Incubation: Wash the cells with assay buffer and then add varying concentrations of the test compounds. Incubate for 15-30 minutes at room temperature.

-

Signal Detection: Place the cell plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

-

Agonist Addition: Automatically add a pre-determined concentration of the 5-HT3 agonist (typically an EC80 concentration to ensure a robust signal) to each well.

-

Data Acquisition: Immediately measure the change in fluorescence intensity over time.

-

Data Analysis: The inhibitory effect of the test compounds is determined by the reduction in the peak fluorescence signal in response to the agonist. Calculate the IC50 value for each compound from the concentration-response curve.

Visualizing Key Pathways and Workflows

5-HT3 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the 5-HT3 receptor and the point of intervention for dolasetron.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Hydroxytryptamine (5-HT3) receptor antagonists. 1. Indazole and indolizine-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

Anzemet® (Dolasetron): Effects on Neuronal and Myocardial Excitability

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanisms by which Anzemet® (dolasetron) and its active metabolite, hydrodolasetron, modulate the excitability of neuronal and other excitable cells. The primary focus is on its well-established role as a selective 5-HT₃ receptor antagonist and its direct, clinically significant interactions with voltage-gated ion channels.

Primary Mechanism of Action: 5-HT₃ Receptor Antagonism

Dolasetron's principal therapeutic effect as an antiemetic is derived from its function as a highly specific and selective antagonist of the serotonin subtype 3 (5-HT₃) receptor.[1][2] These receptors are ligand-gated ion channels located on the peripheral nerve terminals of the vagus nerve and centrally within the chemoreceptor trigger zone (CTZ) of the area postrema.[1][2][3]

Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the small intestine.[2][3][4] This released serotonin activates 5-HT₃ receptors on vagal afferent pathways, initiating a neuronal signal cascade to the nucleus tractus solitarius in the medulla, which triggers the vomiting reflex.[3][5][6] Dolasetron, and more potently its active metabolite hydrodolasetron, competitively binds to these 5-HT₃ receptors, blocking the binding of serotonin and thereby interrupting the emetic signal pathway at its origin.[2][7] This blockade reduces the excitability of these specific peripheral and central neurons in response to emetogenic stimuli.

References

- 1. drugs.com [drugs.com]

- 2. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]

- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 4. Mechanisms by which cancer chemotherapeutic drugs induce emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reappraisal of the role of dolasetron in prevention and treatment of nausea and vomiting associated with surgery or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Preparing Dolasetron Stock Solutions for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2][3] It is primarily utilized for the prevention of nausea and vomiting associated with chemotherapy and postoperative procedures.[3][4] In a research context, dolasetron serves as a valuable tool for investigating the role of the 5-HT3 receptor in various cellular signaling pathways. The proper preparation of dolasetron stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides a detailed protocol for the preparation, storage, and application of dolasetron stock solutions.

Data Presentation

For ease of reference, the following tables summarize the key chemical and physical properties of dolasetron mesylate, the common salt form of dolasetron used in research.

Table 1: Chemical and Physical Properties of Dolasetron Mesylate

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₂₀N₂O₃ • CH₃SO₃H • H₂O | [2][5][6] |

| Molecular Weight | 438.50 g/mol | [2][5][6] |

| Appearance | White to off-white powder | [1][5][6] |

| Melting Point | 278 °C | [1] |

Table 2: Solubility of Dolasetron and Dolasetron Mesylate

| Solvent | Dolasetron Mesylate Solubility | Dolasetron (Free Base) Solubility | Source(s) |

| Water | Very soluble/Freely soluble | Insoluble | [1][5][6] |

| Propylene Glycol | Freely soluble | Not specified | [1] |

| Methanol | Freely soluble | Not specified | [5][6] |

| Ethanol | Slightly soluble | ≥27.15 mg/mL | [1][7] |

| Normal Saline | Slightly soluble | Not specified | [1] |

| DMSO | Not specified | ≥56.2 mg/mL | [7] |

Experimental Protocols

This section provides detailed methodologies for preparing dolasetron stock solutions using either sterile water/saline or DMSO as a solvent. The choice of solvent will depend on the specific experimental requirements and the form of dolasetron being used (mesylate salt vs. free base).

Protocol 1: Preparation of Aqueous Dolasetron Mesylate Stock Solution (e.g., 10 mM)

This protocol is recommended when using the highly water-soluble dolasetron mesylate salt.

Materials:

-

Dolasetron mesylate powder

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Sterile, conical tubes (e.g., 15 mL or 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile filter tips

-

Sterile 0.22 µm syringe filter

Procedure:

-

Pre-weighing Preparation: In a sterile environment, such as a laminar flow hood, allow the dolasetron mesylate powder to equilibrate to room temperature before opening the container to prevent condensation.

-

Weighing: Using a calibrated analytical balance, carefully weigh the desired amount of dolasetron mesylate powder. To prepare a 10 mM stock solution, weigh out 4.385 mg of dolasetron mesylate for every 1 mL of solvent.

-

Dissolving: Transfer the weighed powder to a sterile conical tube. Add the calculated volume of sterile water or PBS.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved.[8]

-

Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[9]

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage. For short-term storage (up to 30 days), solutions can be stored at 4°C.[10]

Protocol 2: Preparation of Dolasetron Stock Solution in DMSO (e.g., 10 mM)

This protocol is suitable for the dolasetron free base or when a non-aqueous stock solution is preferred.

Materials:

-

Dolasetron powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettors and sterile filter tips

Procedure:

-

Pre-weighing Preparation: In a sterile environment, allow the dolasetron powder to equilibrate to room temperature.

-

Weighing: Carefully weigh out the desired amount of dolasetron powder. For a 10 mM stock solution, weigh out 3.244 mg of dolasetron free base per 1 mL of DMSO.

-

Dissolving: Transfer the weighed powder to a sterile, amber microcentrifuge tube or glass vial to protect it from light.[11] Add the calculated volume of sterile, anhydrous DMSO.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved.[8]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C.

Preparation of Working Solutions for Cell Culture